molecular formula C7H4BrNOS B13027485 2-Bromothieno[3,2-b]pyridin-7-ol

2-Bromothieno[3,2-b]pyridin-7-ol

Cat. No.: B13027485
M. Wt: 230.08 g/mol
InChI Key: CQSBOSJLRLTQKY-UHFFFAOYSA-N
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Description

2-Bromothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the thienopyridine family It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring

Preparation Methods

The synthesis of 2-Bromothieno[3,2-b]pyridin-7-ol typically involves the bromination of thieno[3,2-b]pyridin-7-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .

Chemical Reactions Analysis

2-Bromothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Bromothieno[3,2-b]pyridin-7-ol can be compared with other similar compounds such as:

    Thieno[3,2-b]pyridin-7-ol: The parent compound without the bromine substitution.

    2-Chlorothieno[3,2-b]pyridin-7-ol: A similar compound with a chlorine atom instead of bromine.

    2-Iodothieno[3,2-b]pyridin-7-ol: A similar compound with an iodine atom instead of bromine.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C7H4BrNOS/c8-6-3-4-7(11-6)5(10)1-2-9-4/h1-3H,(H,9,10)

InChI Key

CQSBOSJLRLTQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)SC(=C2)Br

Origin of Product

United States

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